molecular formula C21H18FN3O4 B2501007 3-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethyl-6-fluoroquinolin-4(1H)-one CAS No. 1260748-56-8

3-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethyl-6-fluoroquinolin-4(1H)-one

Cat. No.: B2501007
CAS No.: 1260748-56-8
M. Wt: 395.39
InChI Key: DCDPDRWNGOAKAM-UHFFFAOYSA-N
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Description

3-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethyl-6-fluoroquinolin-4(1H)-one is a useful research compound. Its molecular formula is C21H18FN3O4 and its molecular weight is 395.39. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of Compound X could be a specific protein or enzyme in the body. For instance, it might interact with a receptor like the fibroblast growth factor receptor (FGFR) .

Mode of Action

Compound X might bind to its target, thereby altering its function. This could involve inhibiting an enzyme, activating a receptor, or blocking a cellular pathway .

Biochemical Pathways

Upon interaction with its target, Compound X might affect various biochemical pathways. For example, it could inhibit a pathway involved in cell proliferation, leading to a decrease in cancer cell growth .

Result of Action

The molecular and cellular effects of Compound X’s action would depend on its mode of action and the biochemical pathways it affects. For example, if it inhibits a pathway involved in cell growth, the result might be a decrease in the proliferation of certain cells .

Properties

IUPAC Name

3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoroquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O4/c1-4-25-11-17(19(26)16-9-13(22)5-6-18(16)25)21-23-20(24-29-21)12-7-14(27-2)10-15(8-12)28-3/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCDPDRWNGOAKAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.